molecular formula C22H26N4O2S B6566359 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide CAS No. 1021258-60-5

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide

Cat. No.: B6566359
CAS No.: 1021258-60-5
M. Wt: 410.5 g/mol
InChI Key: HGBSGBZZYGXPPW-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a cyclopropyl group at position 3, a phenyl substituent at position 7, and a sulfanyl-linked acetamide moiety with a 3-methylbutyl chain. The pyrrolo[3,2-d]pyrimidine core is a bicyclic heteroaromatic system that confers structural rigidity, while the cyclopropyl group enhances metabolic stability compared to linear alkyl chains. The acetamide side chain likely improves solubility and modulates interactions with biological targets, such as enzymes or receptors involved in signaling pathways. Its synthesis typically involves multi-step reactions, including cyclocondensation, sulfuration, and N-alkylation, optimized for yield and purity .

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-14(2)10-11-23-18(27)13-29-22-25-19-17(15-6-4-3-5-7-15)12-24-20(19)21(28)26(22)16-8-9-16/h3-7,12,14,16,24H,8-11,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBSGBZZYGXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that derivatives of pyrrolopyrimidines exhibit significant antitumor activity. The mechanism of action is primarily attributed to their ability to inhibit tubulin polymerization by binding at the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

  • CCRF-CEM (leukemia)
  • Jurkat (T-cell leukemia)

These studies reported a GI50 in the low micromolar range, indicating potent anti-proliferative effects.

In Vivo Studies

Animal model studies have shown that treatment with this compound leads to reduced tumor growth compared to control groups. Notably, efficacy was observed in models resistant to standard chemotherapeutics like vincristine and taxol.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development as an anticancer agent . Its structural similarities with other known antitumor agents suggest potential for broad-spectrum activity against various malignancies.

Case Studies

  • Case Study 1: Antitumor Efficacy
    In a study involving xenograft models of human cancer, administration of the compound resulted in a significant reduction in tumor volume compared to untreated controls. The study highlighted its potential as a second-line treatment option for resistant cancer types.
  • Case Study 2: Mechanistic Insights
    Further research focused on elucidating the mechanism by which the compound inhibits tubulin polymerization. This study utilized fluorescence microscopy to visualize microtubule dynamics in treated cells, confirming disruption of normal mitotic processes.

Comparison with Similar Compounds

Key Observations:

  • Cyclopropyl vs.
  • 3-Methylbutyl vs. Dichlorophenyl/Benzyl (R2): The aliphatic 3-methylbutyl chain in the target compound likely enhances solubility compared to aromatic substituents (e.g., dichlorophenyl in or benzyl in ), which may improve bioavailability .

Bioactivity and Pharmacological Profiles

  • Ferroptosis Induction: The target compound’s pyrrolo-pyrimidine core and sulfanyl-acetamide side chain are structurally aligned with ferroptosis-inducing agents (FINs) described in . Compared to dichlorophenyl analogues (), the target’s 3-methylbutyl group may reduce off-target toxicity while maintaining efficacy in oral squamous cell carcinoma (OSCC) models .
  • Enzyme Inhibition: The cyclopropyl group may confer resistance to oxidative metabolism, extending half-life compared to benzyl-substituted analogues ().

Research Findings and Implications

  • Structural Stability: Cyclopropyl-substituted pyrrolo-pyrimidines (target and ) demonstrate superior stability in metabolic assays compared to butyl or benzyl derivatives, as inferred from crystallographic studies using SHELX-refined structures .
  • Therapeutic Windows: OSCC cells show heightened sensitivity to ferroptosis inducers with balanced lipophilicity (e.g., target compound) versus normal cells, suggesting a therapeutic window for selective targeting .
  • Synthetic Accessibility: The target compound’s synthesis is more scalable than dichlorophenyl analogues (), which require hazardous halogenation steps .

Preparation Methods

Step 3.1: Synthesis of 2-Chloroacetamide

2-Chloroacetamide is prepared by reacting chloroacetyl chloride with ammonium hydroxide in dichloromethane at 0°C. The product is isolated via filtration and dried under vacuum.

Step 3.2: Coupling with 3-Methylbutylamine

The thiolated pyrrolo[3,2-d]pyrimidine (1 eq) is reacted with 2-chloroacetamide (1.1 eq) in the presence of potassium carbonate (2 eq) in DMF at room temperature for 12 hours. Subsequent reaction with 3-methylbutylamine (1.2 eq) using HOBt/EDC coupling reagents yields the final acetamide derivative.

Reaction Table:

ComponentQuantityRole
Thiolated intermediate1.0 eqSubstrate
2-Chloroacetamide1.1 eqElectrophile
K₂CO₃2.0 eqBase
DMF10 mL/gSolvent
Temperature25°CAmbient

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the cyclocondensation step, reducing reaction time from 12 hours (batch) to 2 hours. Solvent recovery systems are integrated to recycle DMF, minimizing waste.

Process Optimization Data:

ParameterBatch MethodFlow Chemistry
Reaction Time12 hours2 hours
Yield68%75%
Solvent Consumption15 L/kg8 L/kg

Analytical Characterization

The final product is validated using:

  • ¹H/¹³C NMR: Confirms cyclopropyl (δ 0.6–1.2 ppm), acetamide (δ 2.1–2.3 ppm), and aromatic protons (δ 7.2–7.8 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Matches the theoretical mass of C₂₃H₂₈N₄O₂S (448.19 g/mol).

  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates: Add co-solvents like tetrahydrofuran (THF) during coupling steps.

  • Byproduct Formation in Thiolation: Use excess thiourea (1.5 eq) and monitor via TLC.

  • Epimerization at Cyclopropyl Group: Maintain reaction pH <7 during acidic workup.

Comparative Analysis of Synthetic Routes

A comparison of reported methods highlights the superiority of the DMF/K₂CO₃ system for sulfanyl incorporation, offering higher yields (78%) compared to THF/NaH (62%) .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data?

  • Answer: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation:
    Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}

    Report 95% confidence intervals for EC₅₀ values and use ANOVA for comparing curves across analogs <span data-key="49" class="reference-num" data-pages="undefined">9</span><span data-key="50" class="reference-num" data-pages="undefined">12</span>.  
    

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